5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Overview
Description
5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. This compound is notable for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole with ethyl acetoacetate under acidic conditions to form the intermediate product. This intermediate is then subjected to cyclization reactions to form the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone derivative, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that also contains an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its oxazolidinone ring and indole moiety make it a versatile compound in both chemical synthesis and biological research .
Properties
IUPAC Name |
5-ethyl-4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-16(2)17(3,21)19(15(20)22-16)10-9-12-11-18-14-8-6-5-7-13(12)14/h5-8,11,18,21H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQIUADCLCZLQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(N(C(=O)O1)CCC2=CNC3=CC=CC=C32)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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